tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate
Description
tert-Butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a stereochemically defined aminoethyl substituent at the 2-position of the pyrrolidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting proteases, kinases, and G-protein-coupled receptors (GPCRs) . Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic procedures, while the aminoethyl side chain provides a reactive site for further functionalization.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(12)9-6-5-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRLYNKEEJOIGJ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the amino group to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines or alcohols.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable in asymmetric synthesis, where it can be used to introduce stereochemistry into target molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structure allows it to mimic natural substrates, making it useful in enzyme kinetics studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its ability to form stable esters and amides makes it a candidate for prodrug development, where it can be modified to improve drug delivery and bioavailability.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyrrolidine ring provides structural rigidity. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine Derivatives
The following table summarizes key structural analogs of tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Differences
Substituent Reactivity
- Aminoethyl vs. Hydroxyethyl: The aminoethyl group in the target compound provides nucleophilic and hydrogen-bonding capabilities, making it suitable for forming amides or imines. In contrast, the hydroxyethyl analog (CAS 1307800-86-7) is less reactive but serves as a precursor for oxidation or substitution reactions .
- Aminopropyl vs. This derivative (CAS 2173637-79-9) is priced at €894/50 mg, reflecting its specialized applications .
Biological Activity
Overview
tert-Butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate, a compound with the molecular formula C₁₁H₂₂N₂O₂, has garnered significant attention in medicinal chemistry due to its potential biological activities. This pyrrolidine derivative features a tert-butyl group that enhances lipophilicity, which may improve bioavailability and facilitate interactions with biological targets.
The synthesis of this compound typically involves the reaction of (2S)-2-(1-aminoethyl)pyrrolidine with tert-butyl chloroformate under basic conditions, such as using triethylamine as a base in organic solvents like dichloromethane or tetrahydrofuran. The resulting compound is characterized by its stability and reactivity, allowing it to undergo various chemical transformations, including oxidation and reduction reactions.
The biological activity of this compound is attributed to its structural features that enable it to interact with specific molecular targets. The aminoethyl side chain can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. Additionally, the pyrrolidine ring contributes to the compound's structural integrity and binding affinity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that pyrrolidine derivatives can exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
- Antitumor Potential : There is emerging evidence that pyrrolidine derivatives may possess antitumor activity. A study on similar compounds indicated significant apoptosis induction in cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results demonstrated that compounds featuring similar structural motifs exhibited potent antimicrobial activity against Gram-positive bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| tert-butyl derivative | 6.25 | Staphylococcus aureus |
Case Study 2: Antitumor Activity
In vitro studies on pyrrolidine derivatives revealed that certain compounds led to cell cycle arrest and apoptosis in cancer cell lines.
| Compound | Apoptosis Induction (%) | Cell Line |
|---|---|---|
| Compound A | 45 | HeLa |
| Compound B | 60 | MCF-7 |
| tert-butyl derivative | 50 | A549 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
